

Initial Safety and Tolerability Profile of Seviteronel: A Technical Overview

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Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235

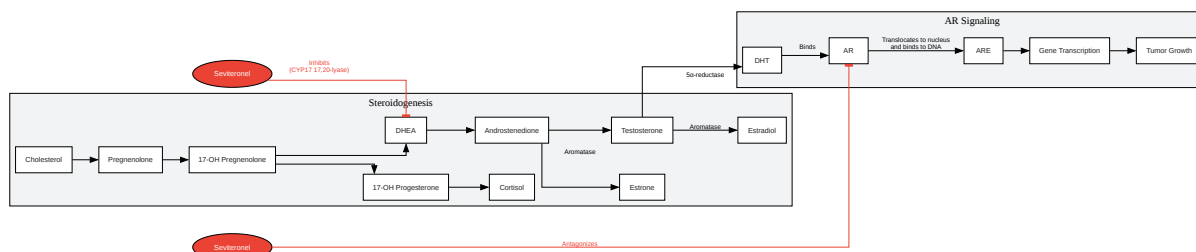
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Seviteronel (VT-464), an orally bioavailable investigational agent, has demonstrated a manageable safety and tolerability profile in early-phase clinical trials. As a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR), **seviteronel** represents a dual-mechanism approach to targeting hormone-driven cancers, including prostate and breast cancer.^{[1][2]} This technical guide provides a comprehensive summary of the initial safety, tolerability, and pharmacokinetic data from key clinical studies, along with detailed experimental protocols and visual representations of its mechanism and clinical evaluation.

Dual Mechanism of Action

Seviteronel's therapeutic potential stems from its unique ability to both suppress androgen biosynthesis and directly block androgen receptor signaling. It selectively inhibits CYP17 17,20-lyase, a critical enzyme in the production of androgens, with an approximate 10-fold greater selectivity for lyase over 17 α -hydroxylase.^[3] This selectivity is significant as it may reduce the mineralocorticoid excess and consequent need for concomitant steroid administration often associated with less selective CYP17 inhibitors.^{[3][4]} Concurrently, **seviteronel** acts as a competitive antagonist of both wild-type and certain mutated forms of the androgen receptor, further impeding the signaling pathways that drive tumor growth.^{[1][2]}



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Figure 1: Dual mechanism of action of **Seviteronel**.

Clinical Safety and Tolerability

The safety and tolerability of **seviteronel** have been evaluated in Phase 1 and 2 clinical trials involving patients with castration-resistant prostate cancer (CRPC) and advanced breast cancer.[5][6][7] Across these studies, **seviteronel** was generally well-tolerated, with the majority of adverse events (AEs) being Grade 1 or 2 in severity.[6][8]

Adverse Events in Women with Breast Cancer

In a Phase 1 study involving 19 women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), once-daily **seviteronel** was found to be generally well-tolerated.[1][8] The most frequently reported AEs, regardless of their relationship to the drug, were tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[8][9][10]

Table 1: Treatment-Emergent Adverse Events in Women with Breast Cancer (Phase 1 Study)
[1][8][9][10]

Adverse Event	Frequency	Grade
Tremor	42%	Mostly Grade 1/2
Nausea	42%	Mostly Grade 1/2
Vomiting	37%	Mostly Grade 1/2
Fatigue	37%	Mostly Grade 1/2
Anemia	Not Specified	Grade 3/4
Delirium	Not Specified	Grade 3/4
Mental Status Change	Not Specified	Grade 3/4
Confusional State	Not Specified	Grade 3/4

Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the identification of 450 mg once daily as the recommended Phase 2 dose (RP2D).[8][9]

Table 2: Dose-Limiting Toxicities in Women with Breast Cancer (Phase 1 Study)[8][9]

Dose	DLT Observed
750 mg QD	Grade 3 confusional state with paranoia
600 mg QD	Grade 3 mental status change and Grade 3 delirium
450 mg QD	No DLTs observed

Adverse Events in Men with Castration-Resistant Prostate Cancer

A Phase 1 study enrolled 21 men with CRPC, the majority of whom had progressed on prior abiraterone acetate or enzalutamide.[11][12] In this population, once-daily **seviteronel** was

also generally well-tolerated.[11][12] The most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[11][12] Most of these AEs improved with dose reduction or interruption.[11]

Table 3: Treatment-Emergent Adverse Events in Men with CRPC (Phase 1 Study)[5][12]

Adverse Event	Frequency	Grade
Fatigue	71%	Mostly Grade 1/2
Dizziness	52%	Mostly Grade 1/2
Blurred Vision	38%	Mostly Grade 1/2
Dysgeusia	33%	Mostly Grade 1/2
Syncope	Not Specified	Grade 3
Hyponatremia	Not Specified	Grade 3
Atrial Fibrillation	Not Specified	Grade 3
Muscle Weakness	Not Specified	Grade 3

No DLTs were observed up to a dose of 750 mg once daily in this study.[11][12] However, a separate Phase 2 study in men with mCRPC previously treated with enzalutamide was terminated early due to a high magnitude of toxicity, particularly central nervous system-related AEs such as concentration impairment.[7][13] This highlights the importance of patient population and prior treatments in the safety profile of **seviteronel**.

Experimental Protocols

The initial safety and tolerability profile of **seviteronel** was established through rigorous Phase 1 and 2 clinical trial protocols.

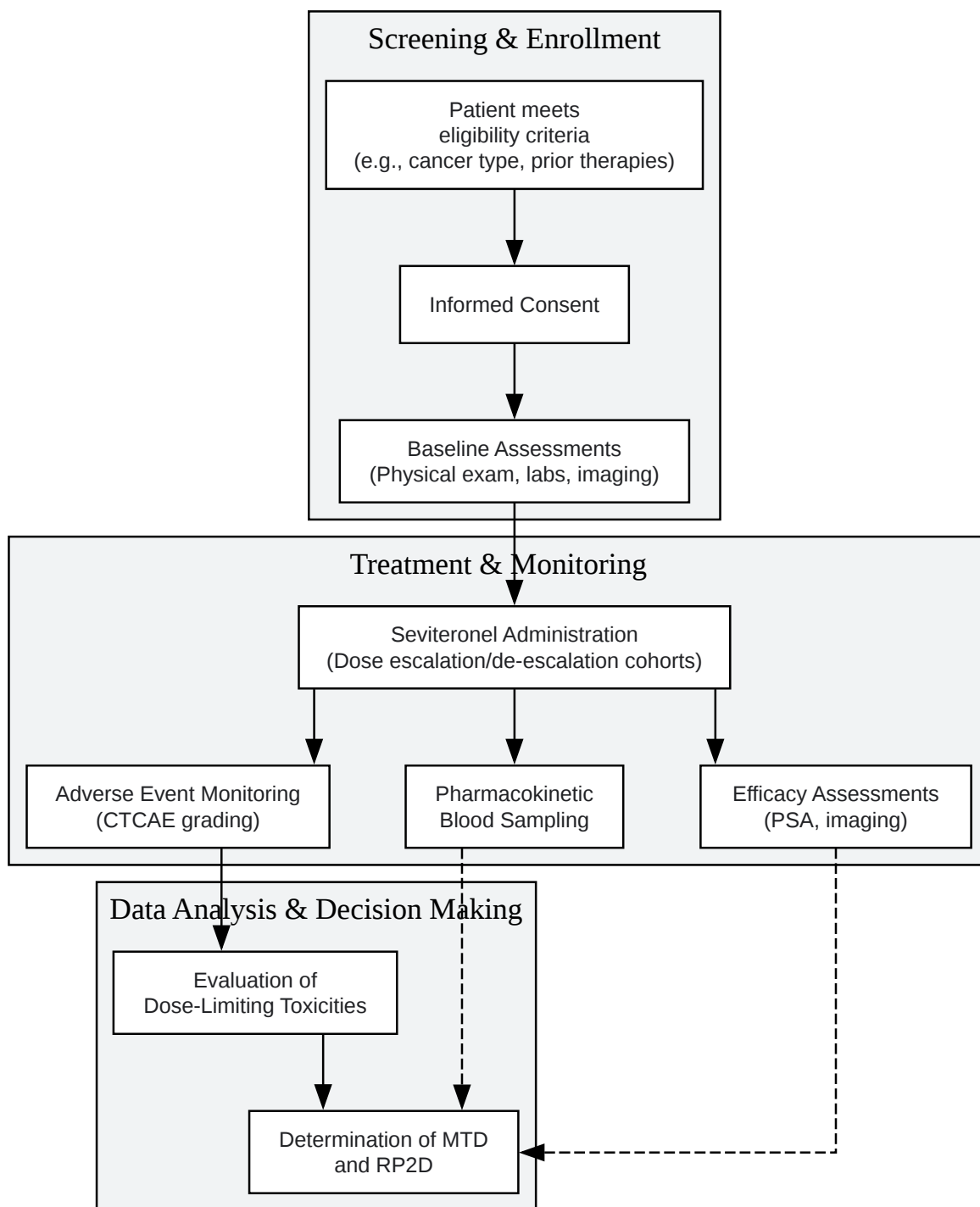
Phase 1 Study in Women with Breast Cancer (NCT02580448)

- Study Design: This was an open-label, dose-de-escalation Phase 1 study.[1][8][9][10]

- Patient Population: Women with locally advanced or metastatic ER+ or TNBC.[1][8][9][10]
- Dosing Regimen: **Seviteronel** was administered orally once daily in 6-subject cohorts, starting at 750 mg and de-escalating to 600 mg and 450 mg based on the observation of DLTs.[1][8][9][10]
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of **seviteronel**. [8][9][10]
- Pharmacokinetic Analysis: Blood samples for pharmacokinetic (PK) analysis were collected at multiple time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the first dose. Additional samples were taken on Cycle 1 Day 14, Cycle 2 Day 1, and every subsequent even-numbered cycle.[1] Plasma concentrations of **seviteronel** were analyzed using liquid chromatography-tandem mass spectrometry.[1]

Phase 1 Study in Men with CRPC (NCT02361086)

- Study Design: This was an open-label, modified 3+3 dose-escalation Phase 1 study.[5][11]
- Patient Population: Men with chemotherapy-naïve CRPC, with or without prior treatment with abiraterone acetate and/or enzalutamide.[5][11]
- Dosing Regimen: **Seviteronel** was administered once daily in escalating cohorts at 600 mg, 750 mg, and 900 mg. An initial cohort also explored 600 mg once daily with a dose titration. [5][11]
- Primary Objectives: To establish the safety, tolerability, and MTD of once-daily **seviteronel**. [5][11]
- Secondary Objectives: To assess pharmacokinetics, prostate-specific antigen (PSA) response, tumor response, and endocrine effects.[5][11]



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Figure 2: Generalized workflow for Phase 1 safety and tolerability assessment.

Pharmacokinetics

Pharmacokinetic analyses from studies involving 243 patients with advanced breast or prostate cancer demonstrated that **seviteronel** exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[14] The pharmacokinetic profile can be described by transit absorption and a bi-phasic first-order elimination.[14] Notably, the prandial state did not have a clinically relevant effect on its pharmacokinetics. While sex and body weight were identified as significant covariates on clearance, they did not necessitate a change in the dosing scheme.[14]

Conclusion

The initial clinical data on **seviteronel** indicate a manageable safety and tolerability profile, particularly at the recommended Phase 2 dose of 450 mg once daily in women with advanced breast cancer and 600 mg once daily in men with CRPC.[1][11] The most common adverse events are generally low-grade and include fatigue, nausea, tremor, and dizziness.[1][5][8][12] The dual mechanism of action, targeting both androgen synthesis and the androgen receptor, continues to be an area of active investigation for the treatment of hormone-driven malignancies. Further studies are warranted to fully delineate the therapeutic window and efficacy of **seviteronel** in various patient populations.

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